![molecular formula C19H19N3OS B2505362 N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1797341-57-1](/img/structure/B2505362.png)
N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various compounds with structural similarities, such as benzothiazole derivatives and carboxamide groups, which are relevant to the analysis of the compound . These compounds are often synthesized for their potential biological activities, including antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of related compounds typically involves cyclization reactions, condensation with aldehydes, and reactions with carboxylic acid hydrazides . For example, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides was performed using water as a reaction medium, adhering to green chemistry principles . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation . These methods could potentially be adapted for the synthesis of "N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide".
Molecular Structure Analysis
The molecular structures of related compounds are characterized using techniques such as X-ray crystallography, NMR, IR, and mass spectrometry . For instance, the crystal structure of N-phenyl-N'-(1,3-thiazol-2-yl)-1,2,3-benzodthiadiazole-7-carboxamidine was optimized using density functional theory (DFT) . These techniques would be essential in determining the molecular structure of "N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide".
Chemical Reactions Analysis
The chemical reactivity of benzothiazole derivatives is often explored through their interactions with various reagents. For example, the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water was studied . The reactivity of "N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide" could be analyzed in a similar context, focusing on its potential to form gels or participate in hydrogen bonding and π-interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting points, and acid dissociation constants, are important for understanding their behavior in biological systems . The antimicrobial activity of these compounds is often correlated with their molecular properties, and studies include the determination of minimum inhibitory concentrations (MIC) against various pathogens . The properties of "N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide" would likely be influenced by its benzothiazole and carboxamide groups, as seen in related compounds.
Applications De Recherche Scientifique
PARP Inhibition and Anticancer Properties
- Phenylpyrrolidine-Substituted Benzimidazole Carboxamide as PARP Inhibitors : A study reported the development of phenylpyrrolidine-substituted benzimidazole carboxamide derivatives as poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds, including one structurally similar to N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide, showed excellent PARP enzyme potency and cellular potency. They have potential applications in cancer therapy due to their ability to cross the blood-brain barrier and distribute into tumor tissue (Penning et al., 2010).
Antitumor Activity
- Antitumor Effectiveness of Thiazole Derivatives : New thiazole derivatives were synthesized and tested for antitumor activity. Two of these derivatives demonstrated significant ability to inhibit the in vitro growth of human tumor cells, indicating their promise as innovative anti-cancer agents (Ostapiuk et al., 2017).
Antibacterial and Antifungal Properties
- Antibacterial and Antifungal Effects of Benzothiazole Derivatives : Several compounds, including benzothiazole derivatives, were synthesized and assessed for antibacterial and antifungal activities. These studies found compounds with promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis, and fungi such as Candida albicans and Aspergillus niger (Palkar et al., 2017).
Gelation Behavior in Supramolecular Chemistry
- Supramolecular Gelators Based on Thiazole Derivatives : A study on N-(thiazol-2-yl) benzamide derivatives explored their gelation behavior with ethanol/water and methanol/water mixtures. This research is significant in crystal engineering, demonstrating the role of methyl functionality and multiple non-covalent interactions in gelation behavior (Yadav & Ballabh, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-18(19-21-16-10-4-5-11-17(16)24-19)20-13-15-9-6-12-22(15)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQXLICQXKFRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2505279.png)
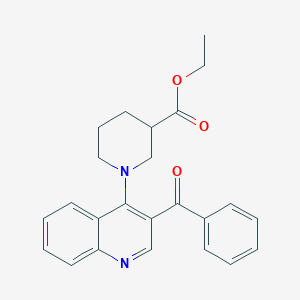
![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2505282.png)
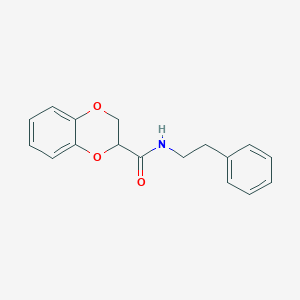
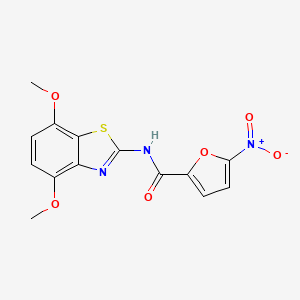
![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)
![1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine](/img/structure/B2505288.png)
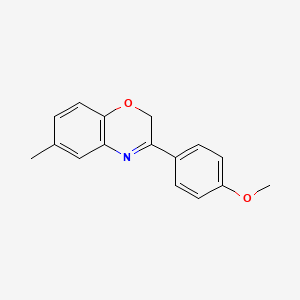
![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)
![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2505295.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)
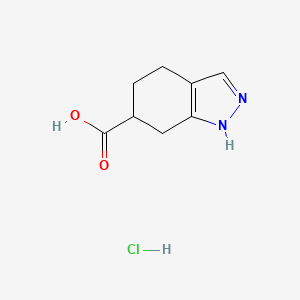
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2505299.png)